molecular formula C24H25F3N4O4 B14999011 Ethyl 4-[2,5-dioxo-3-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}amino)pyrrolidin-1-yl]benzoate

Ethyl 4-[2,5-dioxo-3-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}amino)pyrrolidin-1-yl]benzoate

Cat. No.: B14999011
M. Wt: 490.5 g/mol
InChI Key: IKEDGYRTKRFWCS-UHFFFAOYSA-N
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Description

Ethyl 4-[2,5-dioxo-3-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}amino)pyrrolidin-1-yl]benzoate is a complex organic compound with a unique structure that includes a pyrrolidine ring, a piperidine ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[2,5-dioxo-3-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}amino)pyrrolidin-1-yl]benzoate typically involves multiple steps, including the formation of the pyrrolidine and piperidine rings, followed by their functionalization and coupling with the benzoate ester. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification methods to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[2,5-dioxo-3-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}amino)pyrrolidin-1-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Conversion of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups present in the compound and the reaction conditions. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Ethyl 4-[2,5-dioxo-3-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}amino)pyrrolidin-1-yl]benzoate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 4-[2,5-dioxo-3-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}amino)pyrrolidin-1-yl]benzoate involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Ethyl 4-[2,5-dioxo-3-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}amino)pyrrolidin-1-yl]benzoate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C24H25F3N4O4

Molecular Weight

490.5 g/mol

IUPAC Name

ethyl 4-[2,5-dioxo-3-[[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]amino]pyrrolidin-1-yl]benzoate

InChI

InChI=1S/C24H25F3N4O4/c1-2-35-23(34)15-3-6-18(7-4-15)31-21(32)13-19(22(31)33)29-17-9-11-30(12-10-17)20-8-5-16(14-28-20)24(25,26)27/h3-8,14,17,19,29H,2,9-13H2,1H3

InChI Key

IKEDGYRTKRFWCS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)NC3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F

Origin of Product

United States

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